molecular formula C6H6N4O2 B1309484 3-(4-nitro-1H-pyrazol-1-yl)propanenitrile CAS No. 1002243-79-9

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

Cat. No. B1309484
M. Wt: 166.14 g/mol
InChI Key: AVGYTRKUYWYTNV-UHFFFAOYSA-N
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Description

The compound "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" is not directly studied in the provided papers. However, the papers do discuss various pyrazole derivatives with nitro substituents, which are relevant to the understanding of similar compounds. Pyrazoles are a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. They are known for their applications in the development of high-energy density materials due to their energetic performance .

Synthesis Analysis

The synthesis of nitro-substituted pyrazoles involves nitration reactions, as seen in the preparation of 3,4,5-trinitro-1H-pyrazole (1) through the nitration of 3,5-dinitropyrazole using a mixture of sulfuric and nitric acids . Similarly, the synthesis of 3,4-dinitro- and 3,5-dinitro-1-(trinitromethyl)pyrazoles was achieved by destructive nitration of 1-acetonylpyrazoles . These methods indicate that the synthesis of "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" would likely involve a nitration step, possibly on a suitable pyrazole precursor.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is crucial for their energetic properties. Single-crystal X-ray diffraction studies have been used to determine the crystal structures, revealing high densities and specific arrangements of substituents that contribute to their stability and performance . Although the exact structure of "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" is not provided, it can be inferred that its nitro and nitrile substituents would significantly influence its molecular geometry and electronic properties.

Chemical Reactions Analysis

The reactivity of nitro-substituted pyrazoles is characterized by nucleophilic substitution reactions. For instance, 3,4,5-trinitro-1H-pyrazole reacts with ammonia, amines, and other nucleophiles, leading to the substitution of the nitro group at specific positions on the pyrazole ring . This suggests that "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" could also undergo similar nucleophilic substitution reactions, potentially at the nitro group position.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitro-substituted pyrazoles are influenced by their molecular structure. These compounds exhibit high crystal densities and good thermal stability, which are desirable traits for energetic materials . The presence of nitro groups contributes to positive heats of formation and promising detonation properties, comparable to well-known explosives like RDX and HMX . The physical properties of "3-(4-nitro-1H-pyrazol-1-yl)propanenitrile" would likely be similar, with high density and energy content due to the nitro and nitrile groups.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Pyrazoles have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
    • The pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .
    • Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media .
    • The many pharmacological functions of the pyrazole moiety and different synthesis techniques were discussed .
  • Scientific Field: Microbial Agents Design

    • The design of pyrazole skeleton based new microbial agents is an important application .
  • Scientific Field: Energetic Materials Design

    • The combination of superior energetic structural fragments is a feasible route to design new energetic materials .
    • In this work, selected metal and nitrogen-rich salts based on 3,4-dinitro-1- (1 H -tetrazol-5-yl)-1 H -pyrazol-5-amine (HANTP) are prepared and characterized by 1 H/ 13 C NMR, IR spectroscopy, and elemental analysis .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P280, P301+P312, P302+P352, and P305+P351+P338 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

3-(4-nitropyrazol-1-yl)propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4O2/c7-2-1-3-9-5-6(4-8-9)10(11)12/h4-5H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGYTRKUYWYTNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-nitro-1H-pyrazol-1-yl)propanenitrile

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